

Cy3 NHS ester excitation and emission wavelength

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An In-depth Technical Guide to **Cy3 NHS Ester** For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy3 NHS ester is a bright, orange-fluorescent dye belonging to the cyanine dye family, functionalized with an N-hydroxysuccinimide (NHS) ester group.[1][2][3] This amine-reactive moiety allows for the straightforward covalent labeling of biomolecules, primarily targeting primary amines such as those found on the N-terminus of proteins and the side chain of lysine residues.[4][5][6] The resulting stable amide bond makes Cy3 a robust fluorescent tag for a wide array of applications in biological research and drug development, including immunofluorescence, fluorescence microscopy, flow cytometry, and FRET studies.[1][3] Its fluorescence is notably stable across a pH range of 4 to 10.[1][7]

Core Properties of Cy3 NHS Ester

The utility of **Cy3 NHS ester** is defined by its distinct spectral and physicochemical properties. These characteristics determine its suitability for specific experimental setups and instrumentation.

Spectral and Physicochemical Data

Quantitative data for **Cy3 NHS ester** are summarized below. It is important to note that exact spectral values can vary slightly depending on the manufacturer and the local molecular



environment (e.g., solvent).

Property	Value	Source(s)
Max Excitation Wavelength (λex)	550 - 563 nm	[1][2][3][8][9][10]
Max Emission Wavelength (λem)	569 - 570 nm	[1][2][3][9][10]
Molar Extinction Coefficient (ε)	~150,000 - 162,000 M ⁻¹ cm ⁻¹	[2][8][9][10]
Fluorescence Quantum Yield (Φ)	0.03 - 0.31	[8][9][10]
Recommended Laser Line	532 nm or 555 nm	[1][7]
Compatible Filter Sets	Cy3 / TRITC	[1][7]

Property	Description	Source(s)
Reactive Group	N-hydroxysuccinimide (NHS) Ester	[3][5]
Target Functional Group	Primary Amines (-NH2)	[3][4][7]
Solubility	Soluble in organic solvents (DMSO, DMF); water solubility depends on sulfonation.	[2][3][8]
Storage Conditions	Store at -20°C in the dark; desiccate.	[2][8][9]

Reaction Mechanism and Experimental Workflow

The core of **Cy3 NHS ester** utility lies in its reaction with primary amines to form a stable covalent bond.

Chemical Principle: Amine-Reactive Labeling



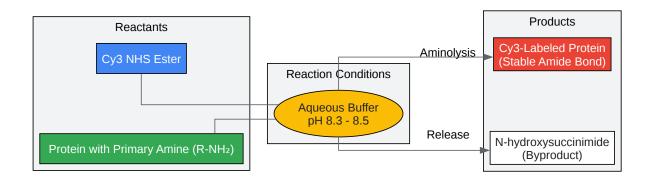


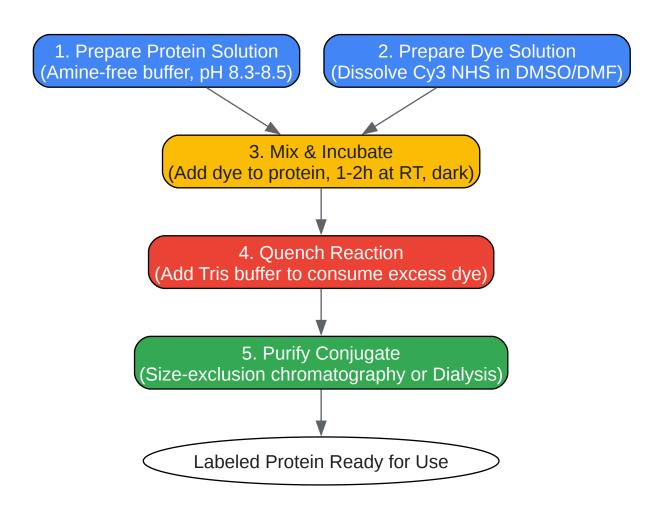


The labeling reaction is a nucleophilic acyl substitution. The unprotonated primary amine on a biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient intermediate that subsequently releases the N-hydroxysuccinimide leaving group, resulting in a highly stable amide bond between the Cy3 dye and the target molecule.[3][6]

This reaction is highly dependent on pH. The optimal pH range is typically between 7.2 and 8.5, with many protocols recommending pH 8.3-8.5.[5][6][11] Below this range, primary amines are protonated (R-NH₃+) and thus non-nucleophilic.[6][11] Above this range, the rate of hydrolysis of the NHS ester, a competing reaction where water acts as the nucleophile, increases significantly, reducing labeling efficiency.[4][6]







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